Introduction to Heterobifunctional PEG Linkers

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Compound of Interest		
Compound Name:	THP-PEG7-alcohol	
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Heterobifunctional polyethylene glycol (PEG) linkers are versatile molecular tools essential in modern drug development, bioconjugation, and diagnostics.[1][2][3] These linkers consist of a central polyethylene glycol chain of varying length with two distinct reactive functional groups at either end.[1] This unique structure allows for the selective and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic payload, with high precision.[1][4]

The PEG backbone imparts several advantageous properties to the resulting bioconjugate. Its high water solubility can improve the solubility of hydrophobic drugs, while its biocompatibility and low immunogenicity help to reduce adverse immune responses and extend the circulation half-life of therapeutic molecules.[1][2][5][6] The flexibility and customizable length of the PEG chain also allow for precise control over the distance and spatial orientation between the conjugated molecules, which can be critical for optimal biological activity.[1][2]

Key applications of heterobifunctional PEG linkers include:

- Antibody-Drug Conjugates (ADCs): Linking a potent cytotoxic drug to a monoclonal antibody that targets tumor-specific antigens, thereby minimizing off-target toxicity.[1][3][6][7]
- PROTACs (Proteolysis Targeting Chimeras): Bridging a target protein ligand and an E3 ubiquitin ligase ligand to induce the degradation of a specific protein of interest.[8]
- Peptide and Protein Modification: Enhancing the pharmacokinetic properties of therapeutic peptides and proteins.[1][2]



 Nanoparticle Functionalization: Attaching targeting ligands or therapeutic agents to the surface of nanoparticles for targeted drug delivery and imaging.[2]

Properties of Common Heterobifunctional PEG Linkers

The choice of a heterobifunctional PEG linker is dictated by the specific application, the functional groups available on the molecules to be conjugated, and the desired properties of the final bioconjugate. The following tables summarize the properties of commonly used heterobifunctional PEG linkers.

Table 1: Common Heterobifunctional PEG Linkers and Their Properties



Linker Name	Functional Group 1	Functional Group 2	Molecular Weight (Da)	Spacer Arm Length (Å)	Primary Application
MAL-PEG- NHS	Maleimide	N- hydroxysucci nimide Ester	2,000 - 20,000	215 - 2150	Antibody- Drug Conjugates
NH2-PEG- COOH	Amine	Carboxylic Acid	1,000 - 10,000	107 - 1075	Surface Modification, Peptide Conjugation
Azide-PEG- Alkyne	Azide	Alkyne	500 - 5,000	54 - 537	Click Chemistry, Bioconjugatio n
DBCO-PEG- NHS	Dibenzocyclo octyne	N- hydroxysucci nimide Ester	1,000 - 10,000	107 - 1075	Copper-Free Click Chemistry, Live Cell Imaging
Biotin-PEG- NHS	Biotin	N- hydroxysucci nimide Ester	500 - 5,000	54 - 537	Immunoassa ys, Affinity Chromatogra phy

Note: Molecular weights and spacer arm lengths are approximate and can vary depending on the specific PEG chain length.

Table 2: Reactivity of Common Functional Groups



Functional Group	Reactive Towards	Optimal pH	Bond Formed	Key Consideration s
N- hydroxysuccinimi de (NHS) Ester	Primary Amines (-NH2)	7.2 - 8.5	Amide	Hydrolyzes in aqueous solutions; use freshly prepared.
Maleimide (MAL)	Thiols (-SH)	6.5 - 7.5	Thioether	Can undergo retro-Michael reaction, leading to deconjugation.
Carboxylic Acid (COOH)	Primary Amines (-NH2)	4.5 - 5.0	Amide	Requires activation with EDC/NHS.
Azide (N3)	Alkynes, DBCO, BCN	N/A	Triazole	Requires Cu(I) catalyst for terminal alkynes (CuAAC); strain- promoted reaction with cyclooctynes (SPAAC) is catalyst-free.[9]
Dibenzocyclooct yne (DBCO)	Azides (-N3)	N/A	Triazole	Used in copper- free click chemistry, ideal for in vivo applications.[9] [10]

Experimental Protocols



General Protocol for Antibody-Drug Conjugation using MAL-PEG-NHS

This protocol describes the two-step conjugation of a cytotoxic drug to an antibody using a MAL-PEG-NHS linker.

Step 1: Modification of the Cytotoxic Drug with the Linker

- Dissolve the cytotoxic drug (containing a primary amine) and a 1.5-fold molar excess of MAL-PEG-NHS in anhydrous DMSO to a final concentration of 10 mg/mL.
- Add N,N-Diisopropylethylamine (DIPEA) to the reaction mixture at a 3-fold molar excess relative to the drug.
- Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
- Monitor the reaction progress by LC-MS to confirm the formation of the MAL-PEG-Drug conjugate.
- Purify the MAL-PEG-Drug conjugate using reverse-phase HPLC.

Step 2: Conjugation of the MAL-PEG-Drug to the Antibody

- Reduce the antibody in a phosphate-buffered saline (PBS) solution (pH 7.4) with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37°C to expose free thiol groups.
- Remove excess TCEP using a desalting column equilibrated with PBS (pH 7.2).
- Immediately add the purified MAL-PEG-Drug to the reduced antibody at a 5-fold molar excess.
- Incubate the reaction at 4°C overnight with gentle agitation.
- Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.[11][12][13]



• Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and SEC.[14][15][16]

Protocol for Copper-Free Click Chemistry using DBCO-PEG-NHS

This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS linker.

Step 1: Labeling the Protein with the DBCO-PEG-NHS Linker

- Dissolve the protein in PBS (pH 7.5) to a concentration of 5-10 mg/mL.
- Add a 10-fold molar excess of DBCO-PEG-NHS (dissolved in DMSO) to the protein solution.
 The final concentration of DMSO should not exceed 10% (v/v).
- Incubate the reaction at room temperature for 1-2 hours.
- Remove excess linker using a desalting column equilibrated with PBS (pH 7.4).

Step 2: Conjugation of the Azide-Containing Molecule

- Add the azide-containing molecule to the DBCO-labeled protein at a 3-fold molar excess.
- Incubate the reaction at 37°C for 2-4 hours or at 4°C overnight.[17]
- Purify the conjugate using an appropriate chromatography method, such as SEC or ion-exchange chromatography (IEX), depending on the properties of the final product.[11][12]
 [13]

Visualizations

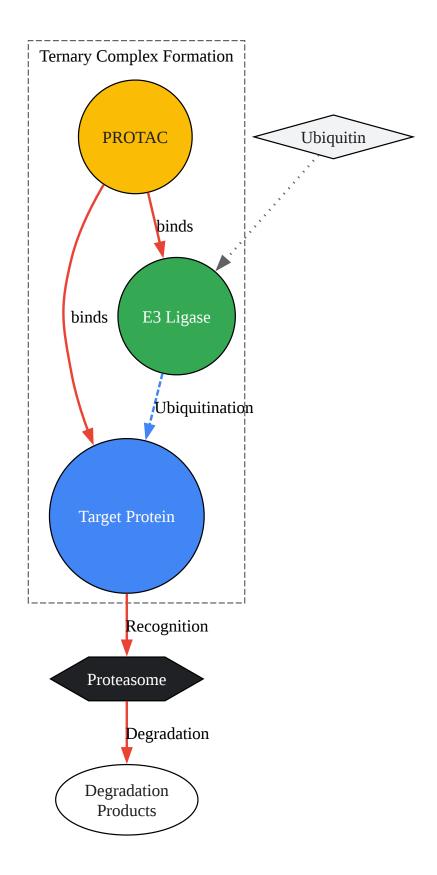




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Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC).





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Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).



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